RO-44 3902

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

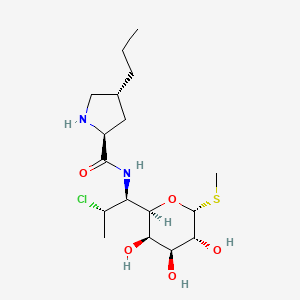

RO-44 3902 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological conditions.

科学研究应用

RO-44 3902在科学研究中的概述

RO-44 3902,被确认为苯基-吡啶-2-羧酸衍生物,是通过细胞筛选方法发现的,利用正常细胞和癌细胞对细胞毒性药物的不同敏感性。它在体外对广泛的人类癌细胞系表现出低微摩尔抗增殖活性和细胞毒性。值得注意的是,与增殖的正常人类细胞相比,它对癌细胞的选择性超过10倍。RO-44 3902的细胞毒性归因于其能够在有丝分裂阶段阻止细胞周期的进展,随后诱导凋亡。当连续四周给裸鼠携带乳腺肿瘤异种移植物(MDA-MB-435)注射RO-44 3902时,显示出显著的73%抑制肿瘤生长。这种化合物的疗效和选择性使其成为进一步在癌症治疗中进行研究的有希望的候选者(Berthel et al., 2002)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'RO-44 3902' involves the reaction of two starting materials, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2-amino-5-chlorobenzophenone, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "2-amino-5-chlorobenzophenone" ], "Reaction": [ "Step 1: DDQ is dissolved in anhydrous dichloromethane and cooled to 0°C.", "Step 2: 2-amino-5-chlorobenzophenone is added to the reaction mixture and stirred for 2 hours at 0°C.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for an additional 12 hours.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 5: The residue is dissolved in a mixture of ethanol and water and refluxed for 2 hours.", "Step 6: The solution is cooled and the resulting solid is filtered and washed with water.", "Step 7: The solid is recrystallized from ethanol to obtain the final product, RO-44 3902." ] } | |

CAS 编号 |

143188-51-6 |

分子式 |

C14H12N6O3 |

分子量 |

312.28 |

纯度 |

>98% |

同义词 |

Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)